![molecular formula C14H13N3O B11867873 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine CAS No. 918882-23-2](/img/structure/B11867873.png)
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a benzyl group at position 2 and a methoxy group at position 7 further distinguishes this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction proceeds through a series of steps, including cyclization and functional group modifications, to yield the desired pyrazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
科学的研究の応用
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound may also interact with other proteins and pathways, contributing to its diverse biological effects.
類似化合物との比較
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives:
2-Benzyl-7-hydroxy-2H-pyrazolo[3,4-c]pyridine: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.
2-Benzyl-7-chloro-2H-pyrazolo[3,4-c]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
918882-23-2 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
2-benzyl-7-methoxypyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)10-17(16-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChIキー |
KQRBOXDFWSGYNZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC2=CN(N=C21)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


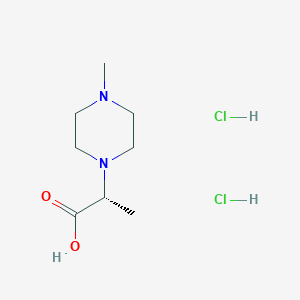
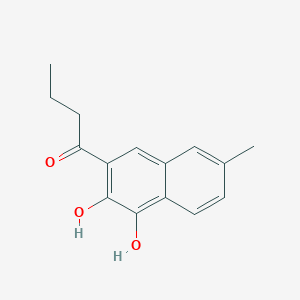
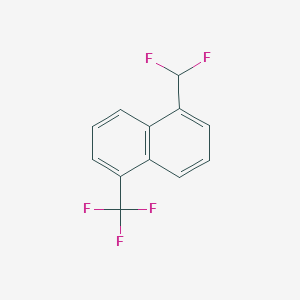
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)




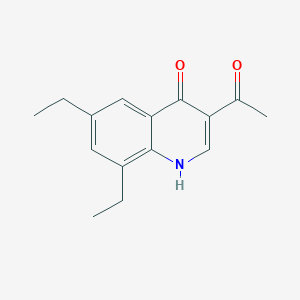
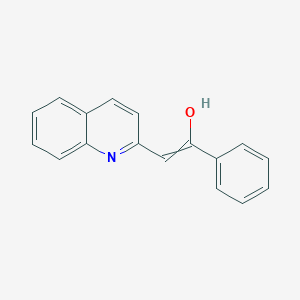
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)

![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
